molecular formula C17H16OS3 B14190451 9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL CAS No. 919488-58-7

9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL

Cat. No.: B14190451
CAS No.: 919488-58-7
M. Wt: 332.5 g/mol
InChI Key: XZYRBLNTVXMETF-UHFFFAOYSA-N
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Description

9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL represents a novel class of photolabile amphiphiles that incorporate a thioxanthone-based fluorogenic caging group . Its core research value lies in a "release and report" mechanism, where the photoinduced fragmentation of the dithiane-thioxanthene adduct is directly accompanied by a strong recovery of fluorescence . This process is initiated by homolytic fission of a carbon-carbon single bond in the excited thioxanthone upon irradiation, typically at λ ~ 320 nm or λ ~ 360 nm, which proceeds with high quantum efficiency (100% and 56%, respectively) . A key characteristic of this compound is its excellent dark stability, with an activation enthalpy for thermal fragmentation of 27.5 kcal/mol, ensuring reliability during storage and experimental setup . Researchers primarily utilize this compound to destabilize supramolecular assemblies of amphiphiles, such as micelles, while simultaneously monitoring the disassembly process in real-time via fluorescence recovery . This unique combination of properties makes it an invaluable tool for probing dynamic morphological changes in soft matter systems and for applications that require precise spatial and temporal control of chemical events.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919488-58-7

Molecular Formula

C17H16OS3

Molecular Weight

332.5 g/mol

IUPAC Name

9-(1,3-dithian-2-yl)thioxanthen-9-ol

InChI

InChI=1S/C17H16OS3/c18-17(16-19-10-5-11-20-16)12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)17/h1-4,6-9,16,18H,5,10-11H2

InChI Key

XZYRBLNTVXMETF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 9 1,3 Dithian 2 Yl 9h Thioxanthen 9 Ol

Identification of Key Synthons and Their Reactivity Profiles

A primary step in the retrosynthetic analysis of 9-(1,3-dithian-2-yl)-9H-thioxanthen-9-ol is the identification of key synthons. Synthons are idealized fragments, usually ions, that result from a disconnection and are related to a corresponding synthetic equivalent, which is the actual reagent used in the forward synthesis.

For the target molecule, two primary disconnections can be envisioned at the C9 position. The most logical disconnection is at the carbon-carbon bond between the thioxanthene (B1196266) ring and the dithiane ring. This reveals two key synthons:

A thioxanthen-9-one (B50317) electrophile (or a related electrophilic precursor): This synthon is derived from the thioxanthene core. The corresponding synthetic equivalent is 9H-thioxanthen-9-one . The carbonyl carbon at the C9 position is inherently electrophilic and susceptible to attack by nucleophiles.

A 2-lithio-1,3-dithiane nucleophile: This synthon represents an acyl anion equivalent. The synthetic equivalent is 2-lithio-1,3-dithiane , which can be generated by deprotonation of 1,3-dithiane (B146892) with a strong base like n-butyllithium. wikipedia.orgorganic-chemistry.org This nucleophile provides a way to introduce the dithiane moiety as a masked carbonyl group.

The reactivity profiles of these synthons are complementary. The electrophilic nature of the thioxanthenone carbonyl carbon makes it an ideal partner for the nucleophilic 2-lithio-1,3-dithiane. This "umpolung" or reversal of polarity of the carbonyl group, facilitated by the dithiane, is a powerful tool in organic synthesis. organic-chemistry.org

Synthon Synthetic Equivalent Reactivity Profile
Thioxanthen-9-yl cation9H-thioxanthen-9-oneElectrophilic
1,3-Dithian-2-yl anion2-Lithio-1,3-dithianeNucleophilic (Acyl anion equivalent)

Application of the Acyl Anion Equivalent Strategy via 1,3-Dithianes

The use of 1,3-dithianes as acyl anion equivalents is a well-established strategy in organic synthesis, famously known as the Corey-Seebach reaction. wikipedia.orgsynarchive.com This strategy allows for the formation of carbon-carbon bonds that would be otherwise challenging to achieve due to the natural electrophilicity of carbonyl carbons.

In the context of synthesizing this compound, the 1,3-dithiane serves as a masked formyl group. The key steps in the forward synthesis, as suggested by this retrosynthetic step, would be:

Formation of the Nucleophile: 1,3-dithiane is deprotonated at the C2 position using a strong base, typically n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates the highly nucleophilic 2-lithio-1,3-dithiane. nih.gov

Nucleophilic Attack: The generated 2-lithio-1,3-dithiane then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 9H-thioxanthen-9-one.

Workup: An aqueous workup would then protonate the resulting alkoxide to yield the final product, this compound.

This approach is highly effective for the construction of α-hydroxy ketones and related structures. jk-sci.com The stability of the dithiane group to a variety of reaction conditions makes it a robust choice for this type of transformation.

Step Reactants Key Transformation
11,3-Dithiane, n-ButyllithiumGeneration of 2-lithio-1,3-dithiane
22-Lithio-1,3-dithiane, 9H-Thioxanthen-9-oneNucleophilic addition to the carbonyl group
3Intermediate alkoxide, WaterProtonation to form the tertiary alcohol

Disconnection Pathways at the Thioxanthene C9 Position

The C9 position of the thioxanthene ring system is a key strategic location for bond formation. In the target molecule, the most logical disconnection, as previously discussed, is the C9-dithiane bond. This leads to the retrosynthetic pathway outlined in the Corey-Seebach approach.

An alternative, though less common, disconnection could involve considering the entire 9-(1,3-dithian-2-yl) group as being derived from a different precursor. However, given the robustness and high efficiency of the reaction between lithiated dithianes and ketones, the disconnection leading to 9H-thioxanthen-9-one and 2-lithio-1,3-dithiane is the most strategically sound.

The synthesis of the required 9H-thioxanthen-9-one precursor is also a well-documented process, often involving the cyclization of 2-carboxydiphenyl sulfide (B99878) derivatives or related reactions. nih.govchemicalbook.com

Disconnection Precursors Forward Reaction
C9 - Dithiane Bond9H-Thioxanthen-9-one and 1,3-DithianeCorey-Seebach Reaction

Consideration of Stereocontrol in Chiral Auxiliary-Assisted Approaches

The C9 position of the final product, this compound, is a stereocenter. The synthesis as described so far would result in a racemic mixture. To achieve stereocontrol and synthesize a single enantiomer, a chiral auxiliary-assisted approach could be considered.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary can be removed.

In the synthesis of our target molecule, a chiral auxiliary could be employed in several ways. One hypothetical approach would involve modifying the nucleophile or the electrophile with a chiral auxiliary. For instance, a chiral dithiane derivative could be used. However, a more common strategy involves the use of chiral ligands to modify the reactivity of the organolithium reagent or to chelate with the electrophile.

A plausible, albeit speculative, strategy could involve the use of a chiral ligand, such as (-)-sparteine (B7772259), in the deprotonation of the 1,3-dithiane. Chiral ligands can form complexes with organolithium reagents, creating a chiral environment that can lead to enantioselective addition to the prochiral ketone.

Alternatively, chiral auxiliaries could be attached to the thioxanthene backbone, although this would likely involve a more complex synthetic route. The use of well-established chiral auxiliaries like those derived from camphor, ephedrine, or oxazolidinones could be explored to induce facial selectivity in the nucleophilic attack at the C9 carbonyl. sigmaaldrich.com The choice of auxiliary and reaction conditions would be critical in achieving high diastereoselectivity.

Strategy Description Example Auxiliary/Ligand
Chiral LigandA chiral ligand is added to the reaction to create a chiral environment around the achiral nucleophile and/or electrophile.(-)-Sparteine
Chiral Auxiliary on NucleophileThe 1,3-dithiane is derivatized with a chiral auxiliary to create a chiral nucleophile.Chiral diols for dithiane formation
Chiral Auxiliary on ElectrophileThe thioxanthenone is modified with a chiral auxiliary to induce facial selectivity.Attachment of an Evans oxazolidinone

Reaction Mechanisms and Kinetic Studies Relevant to Compound Formation and Reactivity

Mechanistic Pathways of 1,3-Dithiane (B146892) Formation and Acyl Anion Generation

The formation of the key nucleophile, the 2-lithio-1,3-dithiane, begins with the protection of a carbonyl compound, typically an aldehyde, with 1,3-propanedithiol (B87085). This reaction proceeds via an acid-catalyzed mechanism to form the 1,3-dithiane ring. organic-chemistry.org The subsequent deprotonation at the C2 position of the dithiane ring by a strong base, such as n-butyllithium, generates a potent nucleophile, often referred to as an acyl anion equivalent. organic-chemistry.org

The generally accepted mechanism for 1,3-dithiane formation involves the following steps:

Protonation of the carbonyl oxygen: A Brønsted or Lewis acid catalyst activates the carbonyl group, making it more electrophilic.

Nucleophilic attack by sulfur: One of the sulfur atoms of 1,3-propanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

Proton transfer: A proton is transferred from the sulfur to the oxygen atom.

Elimination of water: The resulting hydroxyl group is protonated and eliminated as a water molecule, forming a resonance-stabilized thionium (B1214772) ion.

Intramolecular cyclization: The second sulfur atom attacks the thionium ion, leading to the formation of the six-membered 1,3-dithiane ring.

Once the 1,3-dithiane is formed, the generation of the acyl anion equivalent is achieved by deprotonation using a strong base. The acidity of the C2 proton is significantly enhanced by the presence of the two adjacent sulfur atoms, which can stabilize the resulting carbanion through inductive effects and d-orbital participation.

Elucidation of the Nucleophilic Addition Mechanism at the Thioxanthene (B1196266) Carbonyl Center

The core reaction in the synthesis of 9-(1,3-dithian-2-yl)-9H-thioxanthen-9-ol is the nucleophilic addition of the 2-lithio-1,3-dithiane to the carbonyl group of a thioxanthen-9-one (B50317) precursor. This reaction follows a standard nucleophilic addition mechanism to a carbonyl carbon.

The mechanism proceeds as follows:

Nucleophilic attack: The carbanion of the 2-lithio-1,3-dithiane acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the thioxanthen-9-one. This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The reaction is then quenched with a proton source, such as water or a dilute acid, to protonate the newly formed alkoxide, yielding the final tertiary alcohol product, this compound.

The reactivity of the thioxanthen-9-one carbonyl group can be influenced by the substituents on the aromatic rings. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while electron-donating groups may have the opposite effect.

Kinetic Investigations of Rate-Determining Steps in Compound Synthesis

While specific kinetic data for the synthesis of this compound are not extensively documented in the literature, the rate-determining step can be inferred from analogous reactions. In the two main stages of the synthesis:

1,3-Dithiane formation: The rate-determining step is typically the acid-catalyzed dehydration of the hemithioacetal intermediate to form the thionium ion. The rate of this step is dependent on the concentration of the acid catalyst and the facility of water removal.

Nucleophilic addition: The rate-determining step is generally the nucleophilic attack of the 2-lithio-1,3-dithiane on the thioxanthen-9-one carbonyl carbon. The rate of this step is influenced by the concentration of both reactants, the temperature, and the solvent.

A hypothetical kinetic study might reveal a second-order rate law, first order in both the 2-lithio-1,3-dithiane and the thioxanthen-9-one.

Table 1: Hypothetical Kinetic Data for the Nucleophilic Addition Step

Experiment [2-Lithio-1,3-dithiane] (M) [Thioxanthen-9-one] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁴
2 0.2 0.1 3.0 x 10⁻⁴
3 0.1 0.2 3.0 x 10⁻⁴

Stereochemical Control Elements and Transition State Analysis

The carbonyl carbon of thioxanthen-9-one is prochiral. Therefore, the nucleophilic addition of the 2-lithio-1,3-dithiane can potentially lead to the formation of a chiral center at the C9 position. In the absence of any chiral auxiliaries or catalysts, the reaction would be expected to produce a racemic mixture of the two enantiomers.

Achieving stereochemical control in such reactions often involves the use of chiral ligands or solvents that can influence the trajectory of the nucleophilic attack. The transition state for the nucleophilic addition is believed to involve the coordination of the lithium counterion to the carbonyl oxygen. The geometry of this transition state can be influenced by the steric bulk of the nucleophile and the substrate.

For substituted thioxanthenones, the existing stereocenters or axial chirality in the substrate could direct the nucleophilic attack to one face of the carbonyl group, leading to diastereoselectivity. The analysis of the transition state, often through computational modeling, can provide insights into the factors governing the stereochemical outcome.

Influence of Solvent, Counterion, and Ligand Effects on Reaction Outcomes

The choice of solvent, the nature of the counterion, and the presence of any coordinating ligands can have a significant impact on the rate and selectivity of the nucleophilic addition reaction.

Solvent Effects: The reaction is typically carried out in aprotic, non-polar solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. These solvents are necessary to maintain the stability of the highly reactive organolithium reagent. Polar aprotic solvents, while generally good for nucleophilic reactions, may react with the organolithium reagent. Studies on related reactions involving thioxanthen-9-one have shown that solvent polarity can influence the properties of excited states and intermediates, which may have implications for photochemical side reactions, though less so for the ground-state nucleophilic addition. researchgate.net

Counterion Effects: The lithium cation (Li⁺) plays a crucial role in coordinating to the carbonyl oxygen, thereby activating it towards nucleophilic attack. The nature of the cation can influence the aggregation state of the organometallic reagent and the geometry of the transition state. While lithium is most commonly used for dithiane deprotonation, other metal counterions could potentially alter the reactivity and selectivity.

Ligand Effects: The addition of coordinating ligands, such as hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA), can break up aggregates of the organolithium reagent, leading to a more reactive "naked" anion. This can significantly increase the rate of the nucleophilic addition. However, the use of such additives must be carefully controlled as they can also influence the stereochemical outcome of the reaction.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Propanedithiol
n-Butyllithium
Thioxanthen-9-one
Tetrahydrofuran (THF)
Diethyl ether
Hexamethylphosphoramide (HMPA)

Advanced Methodologies and Innovative Approaches in Dithiane and Thioxanthene Chemistry

Transition Metal-Catalyzed Reactions Involving 1,3-Dithianes

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity. rsc.orgmdpi.com The 1,3-dithiane (B146892) group, traditionally known as an acyl anion equivalent, has been ingeniously adapted for use in modern catalytic systems. acs.orgscribd.com

Palladium-Catalyzed Cross-Coupling Reactions of 2-Aryl-1,3-Dithianes

A significant advancement in dithiane chemistry is the use of 2-aryl-1,3-dithianes in palladium-catalyzed cross-coupling reactions. acs.orgsemanticscholar.org This methodology leverages the acidity of the benzylic proton at the C2 position of the dithiane ring, enabling it to function as a polarity-reversed transmetalation reagent. acs.orgbrynmawr.edu In a typical reaction, the 2-aryl-1,3-dithiane couples with an aryl bromide in the presence of a palladium catalyst to form a 2,2-diaryl-1,3-dithiane. brynmawr.edu

This transformation provides a practical route to diaryl ketones or diarylmethanes following deprotection. brynmawr.edu The reaction conditions are crucial for success, with optimized protocols often employing a palladium source like palladium(II) acetate, a specialized ligand such as NiXantphos, and a strong base like potassium tert-butoxide. brynmawr.edu The scope of the reaction is broad, accommodating a range of electronically diverse aryl bromides and 2-aryl-1,3-dithianes. brynmawr.edu However, substrates with strongly electron-withdrawing groups, such as nitro or nitrile functionalities, have been shown to diminish reactivity. brynmawr.edu

Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides brynmawr.edu

Parameter Condition
Catalyst Pd(OAc)₂ (2.5%)
Ligand NiXantphos (2.5%)
Base KOtBu (3.0 equivalents)
Solvent Cyclopentyl methyl ether (CPME)
Temperature 80 °C

| Time | 24–48 hours |

Rhodium(III)-Catalyzed Oxidative Alkenylation Utilizing 1,3-Dithianes as Directing Groups

The 1,3-dithiane moiety can also serve as an effective directing group in transition metal-catalyzed C-H activation reactions. acs.org A notable example is the Rhodium(III)-catalyzed oxidative alkenylation of 2-aryl-1,3-dithiane derivatives. acs.orgnih.gov In this process, the dithiane group directs the regioselective cleavage of an ortho C-H bond on the aryl ring, which then couples with an alkene. acs.org

This reaction proceeds under mild oxidative conditions and demonstrates excellent monoselectivity for the ortho position. acs.orgnih.gov The directing capability of the 1,3-dithiane is potent, even overriding other potential directing groups like an acetyl function within the same molecule. acs.org This methodology is significant because sulfur-containing groups have traditionally been considered challenging in catalytic systems due to their potential to poison the metal center. acs.org The successful use of the dithiane as a directing group that can be easily removed post-transformation opens new avenues for the streamlined synthesis of complex, functionalized aromatic compounds. acs.orgacs.org

Table 2: Key Features of Rh(III)-Catalyzed Alkenylation Directed by 1,3-Dithiane acs.orgacs.org

Feature Description
Catalyst System Rh(III) complex
Directing Group 1,3-Dithiane
Reaction Type Oxidative Alkenylation via C-H activation
Regioselectivity Exclusively ortho-alkenylation
Key Advantage The directing group is readily removable after the coupling reaction.

| Substrate Scope | Tolerates various functional groups like halides (Cl, Br) on the aromatic ring. |

Photochemical Transformations in Thioxanthene-Related Systems

The thioxanthene (B1196266) core is a privileged scaffold in photochemistry. Thioxanthone, a close analogue, is recognized as a powerful photoorganocatalyst due to its favorable photophysical properties, including a high triplet energy and a relatively long triplet lifetime. rsc.org These characteristics enable it to mediate a wide array of photochemical reactions. rsc.org

Photochemical transformations involving thioxanthene systems often include [2+2] cycloadditions. For instance, thioxanthenethione has been shown to undergo photochemical cycloaddition with butatriene derivatives. acs.org Such reactions are fundamental in constructing four-membered rings and highlight the reactivity of the thione group under photochemical stimulation. The efficiency and outcome of these transformations are highly dependent on the nature of the reactants and the specific reaction conditions, such as the wavelength of light used. acs.org These photochemical methods provide a powerful tool for creating complex molecular structures that would be difficult to access through traditional thermal reactions.

Application of Polymeric and Immobilized 1,3-Dithiane Reagents

To address some of the practical challenges associated with traditional dithiane chemistry, such as the malodorous nature of dithiol precursors, researchers have developed polymer-supported and immobilized 1,3-dithiane reagents. researchgate.net These solid-phase reagents offer significant advantages, including simplified purification procedures (often requiring only filtration), the potential for reagent recycling, and the elimination of volatile, odorous compounds. researchgate.net

Polymer-supported reagents containing a propane-1,3-dithiol functionality have been synthesized and used effectively for the solid-phase synthesis of ketones. researchgate.net The process involves the conversion of carbonyl compounds into polymer-bound 1,3-dithiane derivatives, followed by lithiation and reaction with various electrophiles. researchgate.net Subsequent cleavage from the polymer support yields the desired α- or β-hydroxyketones. researchgate.net This approach not only streamlines the synthesis but also aligns with the principles of green chemistry by minimizing waste and hazardous reagent handling.

Microfluidic and Continuous-Flow Synthesis of Complex Thioxanthene-Dithiane Conjugates

The integration of microfluidic and continuous-flow technologies into organic synthesis has enabled more efficient, safer, and scalable production of complex molecules. semanticscholar.org These systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which is attributed to their high surface-area-to-volume ratios. semanticscholar.org

Computational and Theoretical Investigations of 9 1,3 Dithian 2 Yl 9h Thioxanthen 9 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly Density Functional Theory (DFT), would be employed to solve the Schrödinger equation for the molecule. The outputs of these calculations would include:

Molecular Orbital (MO) Analysis: This would describe the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Electron Density Distribution: This would map out the regions of high and low electron density, indicating which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the chemical bonds, such as the covalent and ionic character of the C-S, C-C, C-O, and C-H bonds within the molecule.

While no specific data exists for the title compound, studies on related thioxanthene (B1196266) derivatives have utilized these methods to explore their electronic properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For 9-(1,3-dithian-2-yl)-9H-thioxanthen-9-ol, DFT studies could elucidate the pathways of its formation or subsequent reactions.

Key areas of investigation would include:

Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This helps in determining the feasibility and spontaneity of a reaction.

Transition State (TS) Geometry and Energetics: Identifying the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. The energy barrier (activation energy) determines the reaction rate. For instance, the formation of this compound likely involves the nucleophilic attack of a lithiated 1,3-dithiane (B146892) on a thioxanthenone precursor; DFT could model this process.

Thermodynamic and Kinetic Product Analysis: In reactions where multiple products can be formed, DFT can predict which product is more stable (thermodynamic product) and which is formed faster (kinetic product).

Although no DFT studies have been published for this specific molecule, the methodology is well-established for a vast range of organic reactions.

Conformation Analysis and Conformational Isomerism

The three-dimensional structure of this compound is not rigid. Both the thioxanthene and dithiane rings can adopt different conformations, and rotation around the single bond connecting them is possible.

A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: This computational technique systematically changes specific dihedral angles within the molecule to map out the energy landscape. The results would identify low-energy conformers (stable structures) and the energy barriers for interconversion between them.

Identification of Stable Conformers: The analysis would likely reveal several stable conformers, differing in the puckering of the heterocyclic rings and the relative orientation of the dithiane substituent with respect to the thioxanthene core.

Geometric Parameters: For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Molecular Dynamics Simulations to Understand Solvent Interactions and Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent.

For this compound, MD simulations could offer insights into:

Solvation Structure: MD simulations can reveal how solvent molecules (e.g., water, methanol, DMSO) arrange themselves around the solute molecule. This includes identifying specific interactions like hydrogen bonds between the hydroxyl group and solvent molecules.

Conformational Dynamics: While conformational analysis identifies stable conformers, MD simulations show how the molecule transitions between these conformations in solution at a given temperature.

Stability in Solution: The simulations can provide information on the stability of the molecule in a particular solvent, for example, by monitoring its structural integrity over the simulation time.

Although no MD simulation data is available for this compound, the technique is routinely applied to understand the behavior of organic molecules in solution.

pKa Prediction and Acidity Characterization of the 1,3-Dithiane C-H Bond

The hydrogen atom at the 2-position of the 1,3-dithiane ring is known to be acidic, and its removal leads to a carbanion that is a useful nucleophile in organic synthesis. Computational methods can be used to predict the pKa of this C-H bond.

The prediction process typically involves:

Calculating Free Energies of Deprotonation: The free energy change for the deprotonation reaction (in a specific solvent) is calculated using quantum chemical methods.

Thermodynamic Cycles: Often, a thermodynamic cycle (such as an isodesmic reaction scheme) is used to improve the accuracy of the pKa prediction by minimizing errors in the calculations.

Influence of Substituents: Theoretical calculations could systematically investigate how the large thioxanthen-9-ol substituent influences the acidity of the dithiane C-H bond compared to an unsubstituted 1,3-dithiane. The electron-withdrawing or -donating nature of the substituent would be a key factor.

While there are no specific pKa predictions for this compound, computational studies on the acidity of various substituted 1,3-dithianes have been performed and have shown good agreement with experimental values. researchgate.net

Synthetic Utility and Applications in Complex Molecule Synthesis

9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL as a Versatile Synthetic Intermediate

The primary synthetic value of This compound lies in the dual reactivity of its constituent moieties. The 1,3-dithiane (B146892) group serves as a masked carbonyl, a cornerstone of "umpolung" or polarity inversion chemistry. This allows the typically electrophilic carbonyl carbon to function as a nucleophile in its protected dithiane form. The hydrogen at the C2 position of the dithiane ring is acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.com This nucleophilic center can then react with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds at the 9-position of the thioxanthene (B1196266) nucleus.

Simultaneously, the thioxanthene core provides a rigid, three-dimensional framework that can be further functionalized. The hydroxyl group at the C9 position is a key handle for various transformations. It can be eliminated to form a thioxanthylium cation, a reactive intermediate for nucleophilic attack, or it can be replaced through substitution reactions. The aromatic rings of the thioxanthene scaffold are also amenable to electrophilic substitution, offering further sites for molecular elaboration. The thioxanthene framework itself is found in a number of medicinally important compounds, particularly in the field of antipsychotics, highlighting the potential of its derivatives in drug discovery. wikipedia.orgencyclopedia.pub

The combination of these features in a single molecule allows for a sequential and controlled diversification. One can first utilize the dithiane carbanion chemistry and then proceed with transformations on the thioxanthene core, or vice versa, making it a powerful linchpin in convergent synthetic strategies.

Strategies for the Unmasking and Derivatization of the Dithiane-Protected Carbonyl Functionality

A critical aspect of using the 1,3-dithiane group is the ability to efficiently and cleanly remove it to reveal the parent carbonyl functionality. The stability of the dithiane group to both acidic and basic conditions makes it an excellent protecting group during various synthetic steps. uwindsor.caasianpubs.org However, its removal, or "unmasking," often requires specific conditions. organic-chemistry.org

A variety of methods have been developed for the deprotection of 1,3-dithianes. These can be broadly categorized as oxidative, alkylative, or metal-mediated hydrolytic methods.

Deprotection MethodReagent(s)ConditionsNotes
Oxidative Hydrolysis N-Bromosuccinimide (NBS)Aqueous acetoneMild and effective for many substrates.
Oxidative Cleavage Bis(trifluoroacetoxy)iodobenzene (PIFA)Aqueous acetonitrile (B52724)Useful for acid-sensitive substrates.
Metal-Mediated Hydrolysis HgCl₂/CaCO₃Aqueous acetonitrileA classic, highly effective method, but relies on toxic mercury salts.
Photochemical Deprotection Thiapyrylium sensitizerOxygen, lightA mild, photoredox-catalyzed method. nih.gov
Neutral Hydrolysis H₂O₂ activated by IodineAqueous media with surfactantEnvironmentally benign conditions. scribd.comscribd.com

Once the dithiane is unmasked, the resulting ketone at the 9-position of the thioxanthene offers a new site for derivatization. Standard ketone chemistry can be applied, such as:

Wittig Reaction: Conversion to an exocyclic double bond.

Reductive Amination: Formation of a C9-amine.

Grignard/Organolithium Addition: Introduction of a new carbon substituent and creation of a tertiary alcohol.

Baeyer-Villiger Oxidation: Formation of an ester or lactone, potentially leading to ring expansion.

This two-step process of dithiane manipulation followed by deprotection and subsequent ketone chemistry significantly expands the synthetic possibilities from the parent molecule.

Integration into Multi-Step Synthetic Sequences for Natural Products or Pharmaceutical Scaffolds

The utility of the 1,3-dithiane moiety as a masked acyl anion is well-established in the total synthesis of complex natural products. uwindsor.caresearchgate.net By analogy, This compound can be envisioned as a key building block for architecturally complex molecules. For instance, after deprotonation, the dithiane can be reacted with complex electrophiles, such as chiral epoxides or aldehydes derived from natural sources, to append intricate side chains to the thioxanthene core.

The thioxanthene scaffold itself is a "privileged structure" in medicinal chemistry. researchgate.net Its derivatives have been explored for a range of biological activities, including antitumor and antipsychotic properties. wikipedia.orgnih.gov The subject compound could be integrated into a synthetic sequence where the thioxanthene serves as the core of a potential therapeutic agent.

Hypothetical Synthetic Application:

Alkylation: Deprotonation of the dithiane with n-BuLi followed by reaction with a complex, chiral alkyl halide (e.g., a fragment of a natural product).

Core Modification: Functionalization of the aromatic rings of the thioxanthene via electrophilic aromatic substitution to introduce diversity elements.

Deprotection: Unmasking of the dithiane using a mild reagent like NBS to reveal the ketone.

Final Derivatization: Stereoselective reduction of the resulting ketone to an alcohol, or conversion to an amine, to produce the final target molecule with potential biological activity.

This modular approach allows for the systematic construction of complex molecules where the thioxanthene-dithiane intermediate acts as a central hub for connecting different molecular fragments.

Development of Novel Spirocyclic and Fused-Ring Systems Incorporating the Thioxanthene-Dithiane Motif

The structure of This compound is inherently suited for the synthesis of novel spirocyclic and fused-ring systems. The C9 position of the thioxanthene is a common point for the formation of spirocycles. researchgate.net

Spirocycle Formation: A potential pathway to spirocycles involves the unmasking of the dithiane to the ketone, followed by an intramolecular reaction. For example, if a nucleophilic group (e.g., an amine or thiol) is present on a substituent attached to the thioxanthene aromatic ring, it could undergo a condensation reaction with the C9-ketone to form a new spiro-fused heterocyclic ring. Such spiro-oxindole and spiro-thiochromene systems have been synthesized and shown to possess interesting biological activities. nih.govnih.gov

Fused-Ring System Development: Fused-ring systems can be generated through reactions that involve both the C9 position and one of the adjacent aromatic rings. researchgate.netlibretexts.org One strategy could involve the conversion of the C9-hydroxyl group into a leaving group, promoting the formation of a thioxanthylium ion. An intramolecular Friedel-Crafts-type reaction with a tethered functional group on one of the benzene (B151609) rings could then lead to the formation of a new fused ring. The development of tetracyclic thioxanthene derivatives has been reported through such cyclization strategies. nih.govnih.gov The dithiane moiety could be carried through these transformations as a stable protecting group, to be unmasked at a later stage for further functionalization.

Synthetic TargetProposed Strategy from this compound
Spiro-heterocycle 1. Functionalize aromatic ring with a nucleophilic side chain. 2. Unmask dithiane to ketone. 3. Intramolecular condensation to form spiro-linkage at C9.
Fused-ring system 1. Introduce a reactive side chain on an aromatic ring. 2. Convert C9-OH to a leaving group to form a cation. 3. Intramolecular cyclization (e.g., Friedel-Crafts) onto the side chain.

Use in Diversification-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. mdpi.comrsc.orgnih.govThis compound is an ideal starting point for a DOS campaign due to its multiple, orthogonally reactive functional groups.

A DOS strategy could involve a "build/couple/pair" approach where the thioxanthene-dithiane scaffold is the central 'build' phase molecule.

First Diversification Point (Dithiane): The dithiane can be deprotonated and reacted with a library of different electrophiles (alkyl halides, aldehydes, epoxides) to create a first generation of diverse intermediates.

Second Diversification Point (Thioxanthene Core): Each of these intermediates can then be subjected to a second set of diversification reactions targeting the thioxanthene moiety. This could include substitutions on the aromatic rings or reactions at the C9-hydroxyl group.

Third Diversification Point (Unmasked Carbonyl): Finally, the dithiane can be unmasked across the entire library, and the resulting ketone can be reacted with a third set of reagents (e.g., various amines in reductive amination, or different Wittig reagents).

This multi-directional approach allows for the rapid generation of a large and structurally complex library of compounds from a single, versatile starting material. The use of sulfur-containing heterocycles as building blocks in dynamic combinatorial chemistry and DOS is a growing area, and this molecule fits perfectly within that paradigm. cam.ac.ukresearchgate.net

Future Research Directions and Emerging Paradigms in the Chemistry of 9 1,3 Dithian 2 Yl 9h Thioxanthen 9 Ol

Development of Novel Asymmetric Synthetic Methodologies

The central carbon of the thioxanthene (B1196266) ring (C9) in 9-(1,3-dithian-2-yl)-9H-thioxanthen-9-ol is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant and challenging goal in modern organic chemistry, as different enantiomers can have vastly different biological activities.

Future research will likely focus on the asymmetric synthesis of this tertiary alcohol. Current methods for creating similar chiral tertiary thiols and their derivatives often face challenges. beilstein-journals.orgbeilstein-journals.orgbris.ac.uk A promising avenue involves the enantioselective addition of a 2-lithio-1,3-dithiane nucleophile to the prochiral ketone, thioxanthen-9-one (B50317). This could be achieved using chiral ligands or catalysts to control the facial selectivity of the nucleophilic attack. The exploration of transition-metal-catalyzed asymmetric approaches, which have been successful in the synthesis of related chiral (thio)chromanes, could also provide a direct and efficient route to enantio-enriched 4-allyl chromanes. nih.gov

Key strategies for investigation could include:

Chiral Ligand-Mediated Addition: Employing stoichiometric or catalytic amounts of chiral ligands, such as (-)-sparteine (B7772259) or chiral diamines, to coordinate with the 2-lithio-1,3-dithiane and direct its approach to one face of the thioxanthen-9-one carbonyl.

Catalytic Asymmetric Grignard or Organozinc Additions: Developing catalytic systems, potentially based on titanium, zinc, or copper, with chiral ligands to facilitate the enantioselective addition of a dithiane-derived organometallic reagent.

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of the racemic alcohol, by selectively acylating one enantiomer, allowing for the separation of the two.

Table 1: Potential Asymmetric Synthesis Strategies

MethodologyCatalyst/Reagent TypePotential AdvantagesKey Challenges
Chiral Ligand-Mediated Nucleophilic AdditionChiral diamines, amino alcoholsHigh enantioselectivity, well-established precedentsStoichiometric use of expensive ligands, cryogenic temperatures may be required
Transition-Metal CatalysisCu(I)/chiral phosphine, Ti(IV)/chiral diolCatalytic turnover, broader substrate scopeCatalyst screening and optimization, sensitivity to air and moisture
Enzymatic Kinetic ResolutionLipases, esterasesHigh enantioselectivity, mild reaction conditions50% maximum theoretical yield, separation of product and unreacted enantiomer

Exploration of Redox Chemistry and Alternative Reactivity Modes

The sulfur atom within the thioxanthene core and the two sulfur atoms in the dithiane ring are susceptible to oxidation, which could lead to a diverse array of new derivatives with potentially altered chemical and physical properties. nih.gov The oxidation of the thioxanthene sulfur to a sulfoxide (B87167) or a sulfone (Thioxanthen-9-one 10,10-dioxide) is a known transformation for related compounds and could significantly impact the electronic nature and geometry of the tricyclic system. nih.govnih.gov

Future studies should systematically explore the selective oxidation of the different sulfur atoms in the molecule. For instance, using mild oxidants like hydrogen peroxide in acetic acid might favor the formation of the thioxanthene sulfoxide, while stronger reagents could lead to the sulfone. chemicalbook.com The selective oxidation of one or both sulfur atoms in the dithiane ring, while preserving the thioxanthene sulfide (B99878), presents another synthetic challenge and opportunity.

Beyond simple oxidation, the tertiary alcohol functionality could be leveraged for alternative reactivity. Under acidic conditions, dehydration could lead to the formation of a stabilized 9-(1,3-dithian-2-ylidene)-9H-thioxanthene, a unique exocyclic olefin. Alternatively, the hydroxyl group could be converted into a good leaving group, facilitating nucleophilic substitution reactions at the C9 position to introduce a wide range of other functional groups.

Investigation of Green Chemistry Principles in Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign practices. unibo.it Future work on this compound should incorporate the principles of green chemistry. mdpi.com This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

The synthesis of xanthene and thioxanthene derivatives has been shown to benefit from green methodologies. nih.govresearchgate.net For the synthesis of the target compound, research could focus on:

Solvent-Free Reactions: Performing the condensation between thioxanthen-9-one and 1,3-dithiane (B146892) under solvent-free or mechanochemical (ball-milling) conditions to reduce solvent waste.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound-assisted synthesis to potentially shorten reaction times and improve yields compared to conventional heating. nih.gov

Use of Recyclable Catalysts: Exploring solid-supported acid or base catalysts that can be easily recovered and reused, minimizing catalyst waste and simplifying product purification. Cellulose sulfuric acid has proven effective in similar syntheses. researchgate.net

Atom Economy: Designing derivatization pathways that maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional MethodPotential Green AlternativeEnvironmental Benefit
Solvent Anhydrous THF, Diethyl EtherSolvent-free, Water, or Bio-derived solventsReduction of volatile organic compound (VOC) emissions
Energy Source Conventional heating (reflux)Microwave, UltrasoundReduced energy consumption, faster reactions
Catalyst Strong acids/bases (stoichiometric)Reusable solid acids, BiocatalystsMinimized waste, easier purification
Work-up Organic solvent extraction, chromatographyFiltration, Recrystallization from green solventsReduced solvent use and waste generation

Application of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical research is conducted. iscientific.org For a molecule like this compound, where extensive experimental data may be lacking, AI and ML can serve as powerful predictive tools.

Future research can leverage these computational approaches in several ways:

Reaction Condition Optimization: ML models can be trained on existing reaction databases for heterocyclic compounds to predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) for synthesizing new derivatives of the target molecule. compchemhighlights.org This can significantly reduce the number of experiments needed, saving time and resources.

Predicting Novel Reactivity: Deep learning models can analyze the structure of the molecule to predict potential sites of reactivity and forecast the products of unknown reactions. rsc.org This could help chemists identify novel transformations that might not be intuitively obvious.

Retrosynthesis Planning: AI tools specializing in retrosynthesis can propose novel synthetic routes to the target molecule and its derivatives. chemrxiv.orgchemrxiv.org This is particularly valuable for complex molecules where synthetic pathways are not immediately apparent.

Property Prediction: ML algorithms can be used to predict various physicochemical and biological properties of newly designed derivatives, helping to prioritize which compounds to synthesize for specific applications, such as in materials science or medicinal chemistry.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights and Structural Confirmation

A thorough understanding of the structure and reactivity of this compound and its derivatives requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are essential, future research should employ more advanced techniques to gain deeper insights.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous confirmation of the compound's three-dimensional structure, including bond lengths, bond angles, and the conformation of the tricyclic and dithiane rings. nih.gov This is the gold standard for structural elucidation.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals, which is crucial for confirming the structure of new derivatives. For chiral, enantiomerically enriched samples, chiral shift reagents can be used in NMR to determine enantiomeric purity.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, predict spectroscopic properties (like NMR chemical shifts), and calculate the relative energies of different conformations or reaction intermediates. This provides a powerful synergy with experimental data.

In-situ Reaction Monitoring: Techniques like ReactIR (FTIR spectroscopy) or in-situ NMR can be used to monitor reactions in real-time. This can help to identify reactive intermediates, determine reaction kinetics, and provide crucial data for understanding reaction mechanisms.

By pursuing these future research directions, the scientific community can significantly expand the fundamental understanding and synthetic utility of this compound, paving the way for the discovery of new materials and molecules with novel properties and functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.